Cas no 1213469-56-7 ((1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE)

(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine is a chiral amine derivative featuring a fluorinated aromatic moiety and an allylic amine functional group. Its stereospecific (S)-configuration ensures precise reactivity in asymmetric synthesis, making it valuable for pharmaceutical and agrochemical applications. The presence of the 5-fluoro-3-methoxyphenyl group enhances electron-withdrawing properties, influencing its binding affinity in bioactive molecules. The prop-2-enylamine side chain offers versatility for further functionalization via Michael additions or cross-coupling reactions. This compound is particularly useful as an intermediate in the synthesis of enantiomerically pure compounds, where its structural features contribute to improved selectivity and metabolic stability in drug development. Proper handling under inert conditions is recommended due to its amine reactivity.
(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE structure
1213469-56-7 structure
商品名:(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE
CAS番号:1213469-56-7
MF:C10H12FNO
メガワット:181.206786155701
CID:5593310
PubChem ID:131069659

(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE 化学的及び物理的性質

名前と識別子

    • (1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE
    • Benzenemethanamine, α-ethenyl-3-fluoro-5-methoxy-, (αS)-
    • N15403
    • 1213469-56-7
    • インチ: 1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m0/s1
    • InChIKey: GKVSDDNWQSATPL-JTQLQIEISA-N
    • ほほえんだ: N[C@H](C1=CC(F)=CC(OC)=C1)C=C

計算された属性

  • せいみつぶんしりょう: 181.090292168g/mol
  • どういたいしつりょう: 181.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.088±0.06 g/cm3(Predicted)
  • ふってん: 255.6±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.26±0.10(Predicted)

(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761432-1g
(s)-1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
1213469-56-7 98%
1g
¥3981.00 2024-08-09

(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINE 関連文献

(1S)-1-(5-FLUORO-3-METHOXYPHENYL)PROP-2-ENYLAMINEに関する追加情報

The Chemical Compound CAS No. 1213469-56-7: (1S)-1-(5-Fluoro-3-methoxyp henyl)prop-2-enylamine

The compound with CAS No. 1213469-56-7, commonly referred to as (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines and features a chiral center, making it particularly interesting for stereochemistry studies. The molecule consists of a phenyl ring substituted with fluorine and methoxy groups, connected to a propenylamine moiety. This unique structure endows the compound with versatile chemical properties, which have been explored in recent research studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine through various routes, including asymmetric catalysis and enantioselective reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in drug discovery programs. The presence of the fluorine atom and methoxy group on the phenyl ring introduces electronic and steric effects that can modulate the reactivity of the molecule, as demonstrated in recent studies on its interaction with biological targets.

In terms of applications, (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine has shown promise in the field of medicinal chemistry. Researchers have investigated its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies published in 2023 highlighted its ability to inhibit key enzymes involved in tumor progression, suggesting its potential as an anticancer agent. Additionally, its stereochemical properties make it a valuable tool in chiral recognition studies and enantioselective catalysis.

The environmental impact of (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine has also been a topic of recent research. Studies conducted under environmentally relevant conditions have assessed its biodegradability and toxicity to aquatic organisms. These findings are crucial for ensuring the sustainable use of this compound in industrial processes and for minimizing its ecological footprint.

Furthermore, advancements in computational chemistry have allowed researchers to predict the physicochemical properties of (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine with high accuracy. Molecular modeling studies have provided insights into its solubility, stability, and interaction with biological systems, which are essential for optimizing its formulation and delivery in pharmaceutical applications.

In conclusion, (1S)-1-(5-fluoro-3-methoxyphenyl)prop-2-enylamine (CAS No. 1213469-56-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and characterization techniques, positions it as a valuable tool for advancing research in medicinal chemistry, materials science, and environmental studies. Continued exploration into its properties and potential uses will undoubtedly contribute to further innovations in these fields.

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